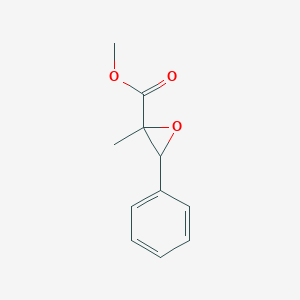

Methyl-2-methyl-3-phenylglycidate

Description

Significance of Glycidate Esters as Synthetic Intermediates

Glycidate esters, or α,β-epoxy esters, are widely recognized as exceptionally versatile intermediates in organic synthesis. cymitquimica.comorgsyn.org Their significance stems from the high reactivity of the strained epoxide ring, which can undergo selective transformations at either the ester or epoxide functionality. orgsyn.org This dual reactivity allows for the construction of complex molecules from relatively simple starting materials.

The epoxide ring is susceptible to ring-opening reactions via nucleophilic attack, leading to the formation of α-hydroxy esters. orgsyn.org Furthermore, glycidate esters can be converted into a variety of other structures, including α,β-epoxy ketones through reactions with Grignard or organolithium reagents. orgsyn.org

One of the most powerful applications of glycidate esters is their conversion into aldehydes and ketones. acs.org Through hydrolysis of the ester group followed by decarboxylation, the epoxide can rearrange to form a carbonyl compound, effectively serving as a method for homologation (extending a carbon chain). wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of their utility.

Optically pure glycidic esters are particularly valuable as chiral building blocks for the asymmetric synthesis of complex, biologically active molecules. mdpi.com They serve as key intermediates in the production of pharmaceuticals, such as the cardiovascular drug diltiazem (B1670644) and the C-13 side chain of the anticancer agent Taxol. smolecule.commdpi.com Their broad utility has also been explored in the synthesis of agrochemicals and natural products. cymitquimica.comjk-sci.com

Overview of Methyl-2-methyl-3-phenylglycidate's Role in Chemical Transformations

This compound serves as a pivotal precursor in various chemical transformations. Its primary role is as a synthetic intermediate, most notably in the synthesis of Phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK). smolecule.comresearchgate.net This conversion is typically achieved through hydrolysis of the ester, followed by decarboxylation of the resulting glycidic acid, which triggers a rearrangement to form the ketone. smolecule.comwikipedia.org This specific transformation highlights the compound's importance as a precursor in the synthesis of various substances. smolecule.com

Several methods have been developed for the synthesis of this compound itself. These include the direct esterification of 2-methyl-3-phenylglycidic acid with methanol (B129727) and the Darzens condensation. smolecule.com The Darzens reaction, a classic method for forming glycidic esters, involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. smolecule.comwikipedia.org In the context of this compound, the reaction would involve a suitable phenyl-containing carbonyl and a methyl-substituted α-haloacetate.

The compound is also a versatile building block for creating other complex molecules. For instance, it can be used in the synthesis of other glycidic esters, such as Ethyl 3-methyl-3-phenylglycidate, through transesterification reactions. smolecule.com Its derivatives are often explored as potential intermediates in pharmaceutical research and development due to their inherent biological activity and reactive nature. smolecule.com

Historical Context of Glycidate Chemistry in Academic Research

The history of glycidate chemistry is rooted in the late 19th and early 20th centuries. The first synthesis of a glycidic ester was reported by the German chemist Emil Erlenmeyer in 1892. researchgate.net However, the reaction is most famously associated with the French organic chemist Auguste Georges Darzens, who extensively studied, developed, and generalized the condensation of aldehydes or ketones with α-haloesters in the presence of a base to form α,β-epoxy esters. wikipedia.orgjk-sci.comresearchgate.net This reaction, now known as the Darzens condensation or Darzens glycidic ester condensation, was first reported by him in 1904. wikipedia.orgjk-sci.com

Initially, the Darzens reaction was primarily utilized as a homologation method to synthesize aldehydes and ketones with a higher carbon count than the starting carbonyl compound. organic-chemistry.orgresearchgate.net Early procedures commonly employed bases such as sodium ethoxide and sodamide. prepchem.comslideshare.netgoogle.com The discovery of glycidic esters had a significant impact beyond academic laboratories. For example, compounds like ethyl methyl phenyl glycidate, known as "strawberry aldehyde," became important aroma chemicals in the flavor and fragrance industry in the early 1900s. perfumerflavorist.comnih.govchemicalbook.com

The first synthetic drugs began to emerge in the late 19th century, often as derivatives from the coal-tar industry, marking the dawn of modern pharmaceutical chemistry. nih.gov While not a drug itself, the development of versatile synthetic intermediates like glycidic esters provided chemists with new tools for constructing complex organic molecules, contributing to the expanding field of medicinal chemistry. Over the decades, academic research has shifted from simply performing the reaction to understanding and controlling its stereochemical outcome. Significant effort has been invested in developing enantioselective and diastereoselective versions of the Darzens reaction to produce optically pure glycidic esters for use in the synthesis of chiral drugs and other complex targets. orgsyn.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPKJUXIISPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345677 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80532-66-7 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Methyl 3 Phenylglycidate

Chemical Synthesis Approaches

Darzens Condensation and Related Alkylation-Epoxidation Strategies for Glycidate Formation

The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, stands as a cornerstone for the synthesis of α,β-epoxy esters, including methyl-2-methyl-3-phenylglycidate. wikipedia.orgorganic-chemistry.org Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org The fundamental mechanism commences with the deprotonation of the α-haloester at the halogenated position by a strong base, forming a resonance-stabilized enolate. wikipedia.orgsciencemadness.org This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone, in this case, acetophenone (B1666503), to form a new carbon-carbon bond. wikipedia.org The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the final epoxide ring. wikipedia.orgorganic-chemistry.org

Commonly used bases for this condensation include sodium ethoxide, sodium amide, and potassium tert-butoxide. sciencemadness.orggoogle.comprepchem.com For instance, the synthesis of ethyl 3-methyl-3-phenylglycidate has been achieved by reacting acetophenone with ethyl chloroacetate (B1199739) in the presence of sodium amide in benzene. prepchem.com The reaction proceeds through the formation of a red-colored mixture, which upon workup and fractional distillation, yields the desired glycidic ester. prepchem.com The choice of base and solvent can influence the reaction's efficiency and the diastereoselectivity of the epoxide formation. organic-chemistry.org

While the Darzens condensation provides a direct route to glycidic esters, alternative strategies involving the alkylation of arenes with epoxides have also been explored. nih.gov For example, a meta-C−H bond alkylation of aromatics bearing N-directing groups using (hetero)aromatic epoxides as alkylating agents has been reported. nih.gov This method offers high regioselectivity on both the arene and the epoxide. nih.gov

The table below summarizes key aspects of the Darzens condensation for synthesizing glycidic esters.

| Feature | Description |

| Reactants | A ketone or aldehyde (e.g., acetophenone) and an α-haloester (e.g., methyl chloroacetate). wikipedia.org |

| Base | A strong base such as sodium ethoxide, sodium amide, or potassium tert-butoxide. sciencemadness.orggoogle.comprepchem.com |

| Mechanism | 1. Deprotonation of the α-haloester to form an enolate. wikipedia.orgsciencemadness.org 2. Nucleophilic attack of the enolate on the carbonyl compound. wikipedia.org 3. Intramolecular SN2 reaction to form the epoxide ring. wikipedia.orgorganic-chemistry.org |

| Product | An α,β-epoxy ester (glycidic ester). wikipedia.org |

Direct Epoxidation of α,β-Unsaturated Esters (e.g., Ethyl trans-β-Methylcinnamate)

An alternative and significant pathway to this compound and its analogs is the direct epoxidation of α,β-unsaturated esters. acs.orgsciencemadness.org This method offers a single-step synthesis and is particularly attractive for large-scale production. sciencemadness.org A common substrate for this reaction is ethyl trans-β-methylcinnamate, which can be epoxidized using a peroxy acid like m-chloroperbenzoic acid (m-CPBA). acs.org The reaction is typically carried out in a solvent such as dichloromethane. acs.org The epoxidation of the alkene is a concerted process, ensuring a diastereoselective outcome where the stereochemistry of the starting alkene is retained in the epoxide product. acs.org

The reaction of ethyl trans-β-methylcinnamate with m-CPBA yields ethyl (E)-3-methyl-3-phenylglycidate. acs.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). acs.org Purification of the resulting glycidic ester is often achieved through column chromatography. acs.org

Peracetic acid has also been employed for the epoxidation of various α,β-unsaturated esters. sciencemadness.org The reaction conditions, such as temperature and time, vary depending on the specific ester being used. sciencemadness.org The use of peroxytrifluoroacetic acid, buffered with disodium (B8443419) hydrogen phosphate, has also been reported to be successful for the epoxidation of acrylic, methacrylic, and crotonic esters. sciencemadness.org This buffered system is effective because it neutralizes the strong trifluoroacetic acid byproduct without making the reaction mixture too basic, which could otherwise affect the stability of the peracid. sciencemadness.org

The following table details the direct epoxidation of ethyl trans-β-methylcinnamate.

| Parameter | Details |

| Substrate | Ethyl trans-β-methylcinnamate. acs.orgsigmaaldrich.comkrackeler.com |

| Epoxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) or peracetic acid. acs.orgsciencemadness.org |

| Solvent | Dichloromethane, ethyl acetate, or acetone. acs.orgsciencemadness.org |

| Product | Ethyl (E)-3-methyl-3-phenylglycidate. acs.org |

| Stereochemistry | The reaction is diastereoselective, with the stereochemistry of the alkene preserved. acs.org |

Isomerization and Rearrangement Pathways in Glycidate Synthesis

Isomerization and rearrangement reactions can play a role in the synthesis and subsequent transformations of glycidates. For instance, this compound can potentially be synthesized through the isomerization of related compounds like methyl 2,3-dimethyl-3-phenylglycidate using specific catalysts. smolecule.com

Furthermore, the product of a Darzens reaction, the glycidic ester, can undergo further reactions. wikipedia.org Hydrolysis of the ester followed by decarboxylation can trigger a rearrangement of the epoxide to form a carbonyl compound. wikipedia.orgunacademy.com This process is a key step in the one-carbon homologation of aldehydes and ketones. researchgate.net For example, the hydrolysis of ethyl β-methyl-β-phenylglycidate followed by decarboxylation with superheated steam leads to the formation of an aldehyde. sciencemadness.org

The stereochemical outcome of these rearrangements is an important consideration. The specific conditions of the reaction, including the nature of the catalyst and solvent, can influence the formation of different isomers.

Photochemical Approaches to Glycidate Derivatives

Photochemical methods represent a more modern approach to the synthesis of various organic compounds, including ester derivatives. nih.gov While specific photochemical syntheses of this compound are not extensively detailed in the provided results, the general principles of photochemistry have been applied to the synthesis of glycidate derivatives. smolecule.com These methods often involve single electron transfer, energy transfer, or other radical-based mechanisms. nih.gov

Photochemical reactions can offer advantages in terms of mild reaction conditions and unique selectivity. For example, the photochemical isomerization of certain molecules can lead to the formation of specific isomers that may be difficult to obtain through thermal methods. rsc.org The application of photocatalysis in the synthesis of acylgermanes, which are efficient photoinitiators, highlights the potential of light-driven reactions in complex organic synthesis. nih.gov The development of novel photocatalytic systems continues to expand the scope of these methods for creating complex molecules like glycidate derivatives.

Biocatalytic and Chemoenzymatic Synthesis of this compound and Analogues

Enzyme-Catalyzed Asymmetric Hydrolysis and Resolution Techniques

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. uq.edu.aunih.gov In the context of this compound and its analogues, enzyme-catalyzed asymmetric hydrolysis is a key technique for obtaining enantiomerically pure forms. nih.govgoogle.com Racemic mixtures of glycidic esters can be resolved through selective hydrolysis of one enantiomer by an enzyme, leaving the other enantiomer unreacted. nih.gov

Lipases are a class of enzymes that have been extensively used for this purpose. nih.govnih.gov For example, the enzymatic resolution of racemic 3-phenylglycidic acid methyl ester has been achieved using whole cells of Pseudomonas putida as the biocatalyst, resulting in (2R,3S)-3-phenylglycidic acid methyl ester with high enantiomeric excess. nih.gov Similarly, lipases from porcine liver have been used for the selective hydrolysis of various racemic epoxy esters. nih.gov The choice of enzyme, solvent, and reaction conditions (pH, temperature) are crucial for achieving high enantioselectivity and yield. nih.govgoogle.com

The following table presents examples of enzymatic resolution of glycidic esters.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Pseudomonas putida cells | rac-3-Phenylglycidic acid methyl ester | (2R,3S)-3-Phenylglycidic acid methyl ester | >99% | nih.gov |

| Lecitase Ultra (immobilized) | rac-Ethyl 3-phenylglycidate (EPG) | (2R,3S)-EPG | >99% e.e.S | nih.gov |

| Galactomyces geotrichum ZJUTZQ200 | rac-Ethyl 3-phenylglycidate (EPG) | (2R,3S)-EPG | >99% e.e.S | nih.gov |

Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, offer a versatile strategy for producing complex molecules like glycopeptide antibiotic analogues. uq.edu.aunih.gov This combination allows for the generation of structural diversity that may be difficult to achieve through purely chemical or biological methods. uq.edu.au The use of enzymes in these multi-step syntheses can introduce chirality and specific functionalities with high precision. nih.govnih.gov

Whole-Cell Biotransformations Utilizing Epoxide Hydrolases

The use of whole-cell biocatalysts in organic synthesis presents a compelling alternative to isolated enzymes, primarily due to the elimination of costly and time-consuming enzyme purification processes. Furthermore, the cellular environment provides the enzyme with its natural physiological conditions and necessary cofactors, which can enhance its stability and activity. In the context of producing enantiomerically pure this compound, whole-cell biotransformations employing microorganisms with epoxide hydrolase (EH) activity have been explored for the kinetic resolution of the corresponding racemic esters. Epoxide hydrolases catalyze the enantioselective hydrolysis of one epoxide enantiomer into its corresponding diol, leaving the unreacted epoxide enantiomer in high enantiomeric purity. mdpi.comkoreascience.kr

Research has demonstrated the successful application of various microbial strains for the resolution of glycidic esters structurally similar to this compound. For instance, a newly isolated strain of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase, was effectively used to resolve racemic ethyl 3-phenylglycidate. nih.gov This whole-cell-catalyzed synthesis afforded the desired (2R,3S)-ethyl-3-phenylglycidate with an enantiomeric excess (e.e.) of over 99% after an 8-hour reaction. nih.gov The efficiency of this biotransformation was found to be significantly influenced by factors such as the choice of co-solvent, the pH of the buffer solution, and the ratio of substrate to cells. nih.gov

Similarly, a strain of Pseudomonas sp. has been identified for its enantioselective epoxide hydrolase activity towards ethyl 3-phenylglycidate. nih.gov When whole cells of this bacterium, grown on sucrose, were used as the biocatalyst, they successfully produced (2R,3S)-ethyl 3-phenylglycidate with a 95% e.e. and a 26% yield within 12 hours. nih.gov This process was conducted with the racemate in a solution containing 10% (v/v) dimethyl formamide (B127407) as a co-solvent to improve substrate availability. nih.gov Another study highlighted the potential of Pseudomonas putida cells for the hydrolytic resolution of rac-3-phenylglycidic acid methyl ester, achieving an enantiomeric excess greater than 99% and a yield of 48% after optimization of fermentation and reaction conditions. nih.gov

The yeast Rhodotorula glutinis is another microorganism known to possess an enantioselective, membrane-associated epoxide hydrolase. wur.nlnih.gov While direct application on this compound is not extensively documented, the characterization of its EH reveals its potential for the kinetic resolution of various epoxides. wur.nl The activity and enantioselectivity of the epoxide hydrolase in R. glutinis can be significantly influenced by the presence of detergents, which are thought to stabilize the membrane-protein by mimicking its natural environment. nih.gov

These examples underscore the viability of whole-cell biotransformations as a practical and efficient methodology for obtaining enantiopure phenylglycidate derivatives. The key parameters influencing the success of these resolutions are summarized in the table below.

Table 1: Whole-Cell Biotransformation for the Resolution of Phenylglycidic Esters

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Galactomyces geotrichum ZJUTZQ200 | rac-Ethyl 3-phenylglycidate | (2R,3S)-Ethyl 3-phenylglycidate | > 99% | Not Specified | 8 h | nih.gov |

| Pseudomonas sp. | rac-Ethyl 3-phenylglycidate | (2R,3S)-Ethyl 3-phenylglycidate | 95% | 26% | 12 h | nih.gov |

Lipase-Mediated Enantioselective Transformations

Lipases are a class of versatile enzymes that have found extensive application in organic synthesis due to their ability to catalyze a wide range of reactions, including hydrolysis, esterification, and transesterification, often with high enantioselectivity. researchgate.netmdpi.com In the synthesis of optically active this compound, lipase-mediated kinetic resolution of the racemic ester is a prominent strategy. This approach can be executed via two main pathways: enantioselective hydrolysis or enantioselective transesterification.

In enantioselective hydrolysis, the lipase (B570770) preferentially hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically enriched ester. Conversely, in enantioselective transesterification, the lipase selectively acylates one enantiomer of a racemic alcohol (or esterifies one enantiomer of a racemic acid) in the presence of an acyl donor, resulting in an enantiomerically pure ester and the unreacted starting material. nih.gov

Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is one of the most effective and widely studied lipases for the resolution of a variety of chiral compounds, including esters. nih.govmdpi.comnih.gov Its efficacy has been demonstrated in the enantioselective hydrolysis of esters structurally related to this compound, such as D,L-phenylglycine methyl ester. researchgate.netnih.gov The choice of solvent can significantly impact the enzyme's activity and selectivity; for instance, the use of ionic liquids like [BMIM][BF4] has been shown to enhance both the initial reaction rate and enantioselectivity of CALB-catalyzed hydrolysis. nih.gov

A notable application directly related to the synthesis of precursors for significant pharmaceuticals is the lipase-sterospecific transesterification of methyl trans-β-phenyl glycidate. researchgate.net In a process developed for a precursor to the side chain of Taxol®, a lipase was used to resolve the racemic methyl ester. This enzymatic process, conducted in a mixture of isobutyl alcohol and hexane, yielded both the unreacted levorotatory-starting substrate and the corresponding isobutyl ester in 42% and 43% yields, respectively, with both products achieving an enantiomeric excess of over 95%. researchgate.net A key advantage of this method is the ability to recycle the enzyme without a significant loss of activity. researchgate.net This methodology has also been successfully applied to the synthesis of the key chiral building block for Diltiazem (B1670644), a cardiovascular drug. researchgate.net

The selection of the acyl donor and reaction medium is critical in transesterification reactions. Studies on other substrates have shown that solvents like methyl tert-butyl ether (MTBE) can be highly effective for lipase-catalyzed resolutions. mdpi.com The operational stability of the lipase is also a crucial factor for industrial applications, and immobilization is a common strategy to enhance this stability and allow for catalyst reuse. mdpi.com

The following table summarizes key findings in lipase-mediated transformations relevant to the synthesis of enantiopure phenylglycidates.

Table 2: Lipase-Mediated Enantioselective Transformations of Phenylglycidic Acid Derivatives

| Lipase Source | Reaction Type | Substrate | Acyl Donor/Solvent | Product(s) | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Not specified | Transesterification | methyl trans-β-phenyl glycidate | Isobutyl alcohol/Hexane | Levorotatory methyl ester & Isobutyl ester | > 95% | 42% (ester) & 43% (transesterified product) | researchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 3-phenylglycidate |

| (2R,3S)-Ethyl-3-phenylglycidate |

| rac-Ethyl 3-phenylglycidate |

| Dimethyl formamide |

| rac-3-Phenylglycidic acid methyl ester |

| (2R,3S)-3-Phenylglycidic acid methyl ester |

| D,L-Phenylglycine methyl ester |

| D-Phenylglycine |

| methyl trans-β-phenyl glycidate |

| Isobutyl alcohol |

| Hexane |

| Taxol® |

| Diltiazem |

| Methyl tert-butyl ether (MTBE) |

Stereochemical Control and Enantioselectivity in Methyl 2 Methyl 3 Phenylglycidate Chemistry

Diastereoselective Synthesis Investigations of Methyl-2-methyl-3-phenylglycidate

The synthesis of this compound and its ethyl ester analog, often referred to as "strawberry aldehyde," has been a subject of interest for its diastereoselectivity. The relative orientation of the methyl and phenyl groups on the epoxide ring significantly influences the compound's properties.

One common method for synthesizing glycidic esters is the Darzens condensation. However, a more stereoselective approach for the ethyl ester involves the epoxidation of ethyl trans-β-methylcinnamate with a peracid, such as m-chloroperbenzoic acid (m-CPBA). rubingroup.org This reaction demonstrates a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. rubingroup.org The stereochemical outcome is dictated by the geometry of the starting alkene.

The distinction between the resulting diastereomers can be effectively achieved using 1H NMR spectroscopy. The shielding effect of the phenyl ring allows for the differentiation of the oxirane ring protons. In the case of ethyl (E)-3-methyl-3-phenylglycidate, the proton on the oxirane ring appears at a slightly more upfield chemical shift (δ 3.46 ppm) compared to its counterpart in the Z isomer (δ 3.67 ppm). rubingroup.org

Enantioselective Synthesis Strategies for Chiral Glycidates

The demand for enantiomerically pure compounds has driven the development of numerous enantioselective synthesis strategies for chiral glycidates. These methods aim to produce a single enantiomer, which is crucial for applications where biological activity is stereospecific.

A powerful technique for achieving high enantiomeric excess is the hydrolytic kinetic resolution (HKR) of terminal epoxides. orgsyn.org This method utilizes a chiral (salen)Co catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high purity. orgsyn.org While broadly applicable, the success of HKR can be influenced by the substrate, with more Lewis acidic catalysts sometimes leading to less selective pathways. orgsyn.org

Asymmetric epoxidation of prochiral alkenes is another cornerstone of enantioselective synthesis. Catalysts developed by Shi and coworkers, for instance, have been shown to effectively control the stereochemistry of epoxidation, leading to high diastereomeric ratios. beilstein-journals.org The choice of protecting groups on the substrate can be critical to the success of these reactions. beilstein-journals.org

Other strategies for the synthesis of chiral molecules that can be applied to glycidate precursors include:

Chiral auxiliaries: The use of a chiral auxiliary, such as (R)-2-phenylglycinol, can induce diastereoselectivity in reactions like the Strecker synthesis, which can then be used to form chiral building blocks. nih.gov

Asymmetric transfer hydrogenation: This method has been successfully used for the enantioselective reduction of ketones to produce chiral alcohols, which can be precursors to chiral epoxides. nih.gov

Dynamic kinetic resolution (DKR): This approach combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com Lipases are often employed in the kinetic resolution step. mdpi.com

Control of Stereochemistry in Epoxide Ring Formation

The stereochemical outcome of epoxide ring formation is intrinsically linked to the mechanism of the epoxidation reaction. When an alkene is treated with a peroxy acid, the reaction is typically stereospecific. This means that a cis-alkene will yield a cis-epoxide, where the substituents are on the same side of the epoxide ring, and a trans-alkene will give a trans-epoxide. youtube.com

The reaction proceeds via a concerted mechanism where the peroxy acid delivers the oxygen atom to the double bond in a single step. youtube.com This concerted nature ensures that the original stereochemistry of the alkene is retained in the epoxide product.

The opening of the resulting epoxide ring is also a stereospecific process. Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. youtube.com This results in a backside attack of the nucleophile on the less substituted carbon of the epoxide, leading to an inversion of stereochemistry at that center. In acid-catalyzed ring-opening, the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge, also resulting in an anti-dihydroxylation product. libretexts.org

Chiral Glycidate Synthons: Preparation and Utility in Stereoselective Applications

Chiral glycidates are valuable and versatile building blocks in organic synthesis. orgsyn.org Their utility stems from the presence of two reactive functional groups, the ester and the epoxide, which can be selectively transformed.

Preparation: Enantiomerically enriched glycidates can be prepared through various methods, including the hydrolytic kinetic resolution of racemic mixtures, as discussed previously. orgsyn.org Asymmetric epoxidation of α,β-unsaturated esters is another key route.

Utility: The epoxide ring of a chiral glycidate can be opened by a wide range of nucleophiles, including organocuprates, phenols, and indoles, to generate α-hydroxy esters. orgsyn.org The resulting hydroxyl group can be further functionalized, for example, through displacement under Mitsunobu conditions. orgsyn.org This reactivity makes chiral glycidates powerful synthons for the construction of complex, stereochemically defined molecules. They are key intermediates in the synthesis of various pharmaceuticals and natural products. nih.gov

Determination of Absolute and Relative Configurations in this compound Derivatives

Determining the precise three-dimensional arrangement of atoms—the absolute and relative configurations—is a critical final step in any stereoselective synthesis. For this compound and its derivatives, a combination of spectroscopic and chiroptical techniques is employed.

Relative Configuration: As previously mentioned, ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the substituents on the epoxide ring. rubingroup.org The chemical shifts of the protons on the oxirane ring are sensitive to the anisotropic effect of the nearby phenyl group, allowing for the differentiation of diastereomers. rubingroup.org

Absolute Configuration: Determining the absolute configuration (R or S) of a chiral center requires methods that can distinguish between enantiomers.

Chiral Chromatography: The use of a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate enantiomers, allowing for their quantification and isolation.

X-ray Crystallography: If a crystalline derivative of the molecule can be prepared, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Correlation with Known Compounds: The absolute configuration can often be established by chemically correlating the new compound to a compound of known absolute configuration.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the molecule with polarized light and can be used to assign the absolute configuration by comparing the experimental data with that of known compounds or with theoretical predictions.

The development of new synthetic methodologies for the enantioselective synthesis of molecules containing stereogenic centers continues to be an active area of research, with the ultimate goal of achieving high yields and stereoselectivities. researchgate.net

Reaction Mechanisms and Mechanistic Studies of Methyl 2 Methyl 3 Phenylglycidate Transformations

Mechanistic Pathways of Epoxide Ring Opening in Methyl-2-methyl-3-phenylglycidate Derivatives

The epoxide ring of this compound is a highly strained three-membered ring, making it susceptible to ring-opening reactions by various nucleophiles. ucalgary.caresearchgate.net The regioselectivity of this ring-opening is highly dependent on the reaction conditions, specifically whether they are acidic or basic. researchgate.netresearchgate.net

Under basic or nucleophilic conditions , the reaction generally proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgyoutube.com For this compound, this would be the C2 carbon (the carbon atom attached to the methyl and ester groups). This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of ring strain. ucalgary.camasterorganicchemistry.com

In contrast, under acidic conditions , the mechanism of epoxide ring opening is more complex and can be described as a hybrid of SN1 and SN2 characteristics. libretexts.orglibretexts.org The reaction begins with the protonation of the epoxide oxygen, which creates a good leaving group. libretexts.org This is followed by the nucleophilic attack. The regioselectivity in acidic media is governed by electronic factors. The attack preferentially occurs at the carbon atom that can better stabilize a positive charge. In the case of this compound, the C3 carbon (the benzylic carbon) is more capable of stabilizing a developing positive charge due to resonance with the phenyl group. psu.edu Therefore, under acidic conditions, nucleophilic attack predominantly occurs at the C3 position. researchgate.netpsu.edu This process often leads to a mixture of stereoisomers, with retention of configuration being a significant outcome. tandfonline.com

The stereochemistry of the starting glycidic ester (cis or trans) also plays a crucial role in determining the stereochemistry of the product. tandfonline.com For instance, treatment of trans- and cis-glycidic esters with dilute sulfuric acid yields different diastereomeric diol esters. tandfonline.com

Table 1: Regioselectivity of Epoxide Ring Opening

| Condition | Mechanism | Site of Nucleophilic Attack | Key Factors |

| Basic/Nucleophilic | SN2 | Less substituted carbon (C2) | Steric hindrance, ring strain |

| Acidic | SN1-like | More substituted carbon (C3) | Carbocation stability, electronic effects |

Decarboxylation Mechanisms of Glycidic Acid Derivatives (e.g., to Phenylacetone (B166967) (P2P) and Analogues)

The conversion of this compound to phenylacetone (P2P) involves two main steps: hydrolysis of the ester to the corresponding glycidic acid, followed by decarboxylation. chempedia.infounacademy.com The mechanism of this decarboxylation is of significant interest.

The hydrolysis of the methyl ester is typically carried out under basic conditions to yield the sodium or potassium salt of 2-methyl-3-phenylglycidic acid. Subsequent acidification protonates the carboxylate to form the unstable glycidic acid. chempedia.info

The decarboxylation of the glycidic acid can proceed through different mechanistic pathways, which can lead to the formation of isomeric products. researchgate.net

Mechanism A (leading to Phenylacetone) : The generally accepted mechanism involves the formation of an enol intermediate. The glycidic acid undergoes decarboxylation to form an enol, which then tautomerizes to the more stable keto form, phenylacetone. wikipedia.org This pathway is favored under many conditions. researchgate.net

Mechanism B (leading to an isomeric aldehyde) : An alternative mechanism involves the initial opening of the epoxide ring, followed by decarboxylation. researchgate.net If the ring opening occurs first, it can lead to the formation of a β-hydroxy acid. Subsequent rearrangement and decarboxylation can produce 1-phenyl-1-propanone (P1P), an isomer of phenylacetone. researchgate.net The formation of aldehydes as byproducts during the decarboxylation of some α-substituted glycidic acids has been reported, suggesting that such alternative pathways can occur. lookchem.com

The reaction conditions, including temperature and the presence of catalysts, can influence the relative contributions of these pathways and thus the product distribution. chempedia.infowikipedia.org

Nucleophilic Attack and Reactivity Profiles at the Epoxide Moiety

The epoxide ring in this compound is an electrophilic site, readily attacked by a wide range of nucleophiles. researchgate.netnih.gov The reactivity and the nature of the products formed are dependent on the nucleophile and the reaction conditions.

Common nucleophiles that react with epoxides include:

Hydroxide and alkoxides: These lead to the formation of diols and alkoxy alcohols, respectively. The reaction is typically a base-catalyzed SN2 attack at the less hindered carbon. masterorganicchemistry.com

Amines: The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry. nih.govacs.org The regioselectivity can be controlled by the choice of catalyst. rsc.org

Thiols: Thiophenols can react with glycidic esters, and the stereochemistry and regioselectivity of the ring opening are influenced by substituents on the phenyl ring, the solvent, and the temperature. psu.edursc.org

Halides: Anhydrous hydrogen halides (HX) can open the epoxide ring to form halohydrins. The regioselectivity depends on the substitution pattern of the epoxide. libretexts.org

Carbon nucleophiles: Grignard reagents and organocuprates can also open the epoxide ring, forming new carbon-carbon bonds. masterorganicchemistry.com

The reactivity of the epoxide is enhanced by the presence of electron-donating groups on the phenyl ring, which stabilize the partial positive charge that develops at the benzylic carbon during the transition state of the ring-opening reaction. psu.edu Conversely, electron-withdrawing groups decrease the reactivity. psu.edu

Table 2: Reactivity with Various Nucleophiles

| Nucleophile | Product Type | General Conditions |

| Hydroxide (OH⁻) | Diol | Basic |

| Alkoxides (RO⁻) | Alkoxy alcohol | Basic |

| Amines (RNH₂) | β-amino alcohol | Basic or Catalytic |

| Thiophenols (ArSH) | Thioether alcohol | Varies |

| Hydrogen Halides (HX) | Halohydrin | Anhydrous acid |

| Grignard Reagents (RMgX) | Alcohol (C-C bond formation) | Anhydrous |

Acid-Catalyzed Decomposition and Isomerization Pathways

Under acidic conditions, in addition to the ring-opening by external nucleophiles, this compound can undergo decomposition and isomerization reactions. tandfonline.comgoogle.com The protonated epoxide is a key intermediate in these transformations.

One significant acid-catalyzed reaction is the isomerization to an aldehyde. For instance, acidification of the sodium salt of 3-methyl-3-phenylglycidic acid can lead to the formation of hydratropic aldehyde.

The treatment of glycidic esters with acids like sulfuric acid, acetic acid, or formic acid can lead to the formation of diol esters or acyloxy-hydroxy esters. tandfonline.com The mechanism for the formation of α-acyloxy-β-hydroxy esters is proposed to involve an initial ring opening at the β-carbon, followed by a 1,2-acyl shift. tandfonline.com

The specific products formed depend on the acid used and the reaction conditions. For example, using hydrogen chloride gas or boron trifluoride as the acid can lead to cleavage of the oxirane ring at the β-epoxy carbon. tandfonline.com

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms of this compound transformations. researchgate.netumn.edu Density Functional Theory (DFT) and other quantum chemical methods are used to model the reaction pathways, transition states, and intermediates. researchgate.net

Epoxide Ring Opening:

Activation Strain Model: This model has been used to analyze the regioselectivity of epoxide ring-opening reactions. researchgate.net Under basic conditions, the preference for attack at the less hindered position is attributed to lower Pauli repulsion. researchgate.net In acidic conditions, the regioselectivity is controlled by the strain energy, favoring attack at the more substituted position. researchgate.net

Solvent Effects: Computational studies have highlighted the role of the solvent in influencing the reaction rates and yields of epoxide ring-opening reactions. For example, nitromethane (B149229) has been shown to act as both a solvent and a catalyst, enhancing the nucleophilicity of the reactants. nih.govacs.org

Decarboxylation:

Computational studies on the decarboxylation of glycidic acids have suggested that the reaction can proceed through a concerted six-membered cyclic transition state for the elimination of the ester group, followed by decarboxylation of the unstable glycidic acid intermediate via a five-membered cyclic transition state to yield the corresponding aldehyde. chempedia.info However, for the formation of ketones like phenylacetone, the mechanism is believed to proceed through an enol intermediate. The relative energies of the different transition states and intermediates determine the major product.

These computational investigations complement experimental findings and provide a deeper understanding of the factors controlling the reactivity and selectivity of these important reactions.

Advanced Applications of Methyl 2 Methyl 3 Phenylglycidate in Complex Organic Synthesis

Methyl-2-methyl-3-phenylglycidate as a Versatile Building Block for Complex Molecular Architectures

The chemical structure of this compound, specifically its strained epoxide ring, establishes it as a versatile and highly reactive building block in organic synthesis. This reactivity is the cornerstone of its utility, allowing for diastereoselective ring-opening reactions that yield valuable intermediates. Nucleophilic attack on the epoxide can be controlled to produce specific stereoisomers, which are crucial for the synthesis of enantiomerically pure molecules.

A key transformation is the conversion of the glycidate to β-hydroxy α-amino acids. These structures are of immense interest as they form the backbone of numerous biologically active compounds, including enzyme inhibitors and antibiotics. The synthesis of β-hydroxy α-amino acids often leverages the controlled opening of the epoxide ring by a nitrogen nucleophile, establishing two adjacent stereocenters—an alcohol and an amine group—in a single, efficient step. The ability to generate these 1,2-aminoalcohol functionalities makes this compound a powerful synthon for creating complex and stereochemically defined molecular architectures.

The versatility of this compound is further demonstrated in its participation in cascade reactions and multicomponent reactions, where its reactive sites can be sequentially addressed to rapidly build molecular complexity from simple starting materials.

Table 1: Key Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

|---|---|---|---|

| Epoxide Ring-Opening | Nitrogen Nucleophiles (e.g., Ammonia, Amines) | β-Amino-α-hydroxy esters | Access to key chiral building blocks for pharmaceuticals. |

| Hydrolysis | Acid or Base Catalysis | Diol esters or Phenyl-2-propanone derivatives | Intermediate step in various synthetic pathways. |

Synthetic Pathways to Precursors of Pharmaceutical Compounds and Bioactive Molecules

The strategic application of this compound and its close analogues extends to the synthesis of precursors for a wide array of important pharmaceutical agents. Its ability to provide specific chiral centers makes it an invaluable starting material in the multi-step synthesis of drugs targeting a range of conditions.

The anticancer agent Paclitaxel (Taxol) is one of the most important natural product-derived drugs. Its clinical efficacy is significantly influenced by its C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. The synthesis of this optically active side chain is a critical part of the semi-synthesis of Taxol from naturally occurring baccatin (B15129273) III.

Research has demonstrated that phenylglycidate esters are key intermediates in this process. Specifically, the (2R,3S) stereoisomer of ethyl-3-phenylglycidate (EPG), a close analogue of the title compound, is a direct precursor. nih.govrsc.org Chemoenzymatic methods are often employed, using lipases or specific microbial strains like Galactomyces geotrichum, to perform enantioselective hydrolysis or transesterification of a racemic mixture of the glycidic ester. nih.govnih.gov This bioresolution efficiently isolates the desired (2R,3S)-enantiomer with high enantiomeric excess. nih.gov The subsequent ring-opening of this chiral epoxide with an azide (B81097) nucleophile, followed by reduction and benzoylation, yields the target Taxol side chain. nih.govgoogle.com

Table 2: Synthesis of Taxol Side Chain Precursor

| Starting Material | Key Step | Intermediate | Product | Reference |

|---|---|---|---|---|

| rac-Ethyl-3-phenylglycidate | Enzymatic Resolution (e.g., with G. geotrichum) | (2R,3S)-Ethyl-3-phenylglycidate | (2R,3S)-3-Benzoylamino-2-hydroxy-3-phenylpropionate | nih.gov |

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of clinical depression. semanticscholar.org Its structure contains a morpholine (B109124) ring with two chiral centers. The synthesis of Reboxetine and its analogues relies on the creation of these specific stereocenters. (2R,3S)-Ethyl-3-phenylglycidate (EPG) has been identified as a useful starting material for this purpose. nih.gov The synthesis involves the ring-opening of the chiral glycidate, followed by a series of transformations to construct the substituted morpholine ring system characteristic of Reboxetine. The use of phenylglycidate provides an efficient pathway to install the required (R,R)- and (S,S)- stereochemistry of the final drug. semanticscholar.org

Diltiazem (B1670644) is a calcium channel blocker used to treat hypertension and angina. nih.gov A key intermediate in its industrial synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a derivative of the title compound. nih.govnih.gov The synthesis begins with a Darzens condensation to form the glycidic ester. mdpi.com The crucial step is the stereoselective ring-opening of this chiral epoxide with 2-aminothiophenol. nih.gov This reaction is often catalyzed by a Lewis acid, such as a tin compound, to ensure the formation of the desired threo-isomer, which is essential for the final cis-stereochemistry of Diltiazem. nih.gov The resulting intermediate, an amino thioether, is then cyclized to form the 1,5-benzothiazepine (B1259763) core of the drug. nih.govmdpi.com

Nootropics, or "smart drugs," are compounds that may improve cognitive function. Clausenamide is a nootropic drug whose synthesis can be achieved using phenylglycidate precursors. Specifically, the (2S,3R)-enantiomer of ethyl-3-phenylglycidate serves as a key building block for constructing the unique structure of (-)-Clausenamide. nih.gov The synthetic route leverages the chiral centers provided by the glycidate to build the target molecule with the correct absolute stereochemistry.

Aminopeptidase (B13392206) N (APN/CD13) is a zinc-dependent metalloenzyme that plays a role in various physiological processes and is a target for the development of anti-cancer agents. mdpi.com Many potent inhibitors of APN are peptidomimetics that feature an α-hydroxy-β-amino acid scaffold. This structural motif is crucial for chelating the zinc ion in the enzyme's active site.

A prominent example of an APN inhibitor is Bestatin, which has the chemical structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. nih.gov The core of Bestatin is the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid unit. This α-hydroxy-β-amino acid structure can be accessed via the ring-opening of a phenylglycidate precursor. The nucleophilic opening of the epoxide ring of a compound like this compound with an amine provides a direct route to the α-hydroxy-β-amino ester framework, which can then be further elaborated and coupled with other amino acids to generate potent aminopeptidase N inhibitors. nih.gov

Generation of Key Organic Intermediates Beyond Pharmaceuticals

The strategic manipulation of the epoxide and ester functionalities within this compound allows for its conversion into several crucial organic intermediates. These intermediates are valuable in various chemical industries, extending beyond the pharmaceutical sector.

Conversion to Phenylacetone (B166967) (P2P) and Related Carbonyl Compounds

A significant application of this compound is its conversion to phenylacetone (P2P), also known as benzyl (B1604629) methyl ketone. smolecule.comwikipedia.org This transformation is typically achieved through hydrolysis and decarboxylation of the glycidic ester. smolecule.comresearchgate.net The process involves the opening of the epoxide ring, followed by the loss of carbon dioxide from the resulting β-keto acid intermediate. researchgate.net The reaction is often catalyzed by an acid. researchgate.net

Phenylacetone is a key starting material in the synthesis of various organic compounds. smolecule.comscite.ai It is a colorless oil that is soluble in organic solvents and has a characteristic pleasant odor. wikipedia.org The conversion of this compound to P2P is a critical step in certain synthetic pathways. smolecule.com It is worth noting that P2P can also be synthesized through various other routes, including the ketonic decarboxylation of phenylacetic acid and the isomerization of phenylpropylene oxide. wikipedia.org

The acid-catalyzed decarboxylation of glycidic acids can sometimes lead to the formation of isomeric products. For instance, if the epoxide ring opening occurs first, it can lead to the formation of 1-phenyl-1-propanone (P1P), an isomer of P2P. researchgate.net

Table 1: Properties of Phenylacetone (P2P)

| Property | Value |

| Chemical Formula | C₉H₁₀O |

| Molar Mass | 134.178 g·mol⁻¹ |

| Appearance | Colorless oil |

| Boiling Point | 214 to 216 °C |

| Density | 1.006 g/mL |

| Synonyms | Phenyl-2-propanone, Benzyl methyl ketone |

Data sourced from wikipedia.org

Synthesis of α,β-Epoxy-γ-Butyrolactones

The core structure of this compound can be conceptually related to the synthesis of more complex lactone structures. While direct conversion is not a primary application, the principles of its formation via the Darzens condensation are relevant to the synthesis of various substituted lactones. The Darzens condensation, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. ucla.eduresearchgate.net

This methodology can be extended to synthesize α,β-epoxy-γ-butyrolactones. For example, α-methylenecyclobutanones can be synthesized from cyclobutanones and subsequently converted to related lactone structures. researchgate.net The synthesis of various substituted γ-butyrolactones, such as β-methyl-α-methylene-γ-butyrolactone, is of interest for the production of high-performance engineering bioplastics. rsc.orgresearchgate.net These syntheses often start from biorenewable sources like itaconic acid. rsc.orgresearchgate.net

Strategic Derivatization for Functional Group Interconversion and Analogue Synthesis

The reactivity of the epoxide ring in this compound allows for various nucleophilic substitution reactions, enabling a wide range of functional group interconversions. This versatility is crucial for the synthesis of diverse analogues of the parent molecule.

The conversion of alcohols to good leaving groups, such as sulfonates (mesylates, tosylates), facilitates nucleophilic substitution with a variety of nucleophiles, including halides. ub.edu This principle of functional group interconversion is fundamental in organic synthesis. For instance, an alcohol can be converted to a mesylate or tosylate, which can then be displaced by a halide ion to form an alkyl halide. ub.edu This two-step process often proceeds with inversion of stereochemistry at the carbon center. ub.edu

The epoxide ring of this compound is susceptible to ring-opening reactions with various nucleophiles. This reactivity can be harnessed to introduce a wide array of functional groups, leading to the synthesis of a library of analogues. The specific outcome of the reaction, including regioselectivity and stereoselectivity, can be influenced by the choice of nucleophile and reaction conditions.

The Darzens condensation itself, used to synthesize glycidic esters, can be employed with a variety of aldehydes and α-haloesters to produce a diverse range of substituted epoxides. researchgate.net This allows for the creation of numerous analogues of this compound with different substitution patterns on the phenyl ring and at the α- and β-positions of the glycidate core. For example, using different aromatic aldehydes in the Darzens condensation can lead to a variety of phenyl-substituted glycidic esters. researchgate.net

Analytical Techniques for Characterization and Purity Assessment in Methyl 2 Methyl 3 Phenylglycidate Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the chemical structure and identifying the key molecular features of Methyl-2-methyl-3-phenylglycidate.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs exhibits characteristic absorption bands that confirm its structure nih.govgoogle.com. An IR spectrum for the closely related ethyl 3-methyl-3-phenylglycidate shows key peaks indicative of its structure nist.gov.

Key vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band typically appears in the region of 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester.

C-O-C Stretch (Epoxide): The presence of the epoxide (oxirane) ring is confirmed by characteristic C-O-C stretching vibrations, often found around 1250 cm⁻¹ and 850-950 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl group.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 | Strong |

| Epoxide (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Epoxide Ring | Symmetric Stretch | 850 - 950 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS has been successfully used to identify related glycidic esters, such as the MDMA precursor methyl 3-[3',4'(methylenedioxy)phenyl]-2-methyl glycidate nih.govxsjs-cifs.comresearchgate.net. The technique is highly sensitive and can be used for both qualitative identification by comparing the mass spectrum to a reference library and for quantitative analysis to determine the purity of a sample jfda-online.com. The diastereomers of glycidic esters can often be separated using an appropriate GC method, allowing for the assessment of their relative abundance researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS.

While direct LC-MS methods for this compound are not extensively detailed in the literature, methods developed for other glycidyl (B131873) esters, such as those found in edible oils, demonstrate the technique's utility nih.goveurofins.com. LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and specificity, making it ideal for detecting and quantifying trace amounts of the compound in complex matrices nih.govjfda-online.com. This is crucial for monitoring reaction progress or analyzing the compound in biological or environmental samples.

Chiral Chromatography (e.g., Enantioselective Gas Chromatography) for Enantiomeric Excess Determination

This compound possesses two chiral centers (C2 and C3), meaning it can exist as four stereoisomers (two pairs of enantiomers). Chiral chromatography is a specialized technique used to separate these enantiomers. This is critical in pharmaceutical and chemical research, as different enantiomers can have vastly different biological activities.

Enantioselective gas chromatography or liquid chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate. While specific methods for this compound are not widely published, research on the resolution of racemic ethyl 3-phenylglycidate, a close analog, highlights the importance of stereochemical analysis. In one study, an enzymatic resolution process yielded the (2R,3S)-enantiomer with a very high enantiomeric excess (e.e. > 99%) mdpi.com. The analysis of such enantiomeric purity would rely on a validated chiral chromatography method to confirm the separation and quantification of the different stereoisomers.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in synthetic organic chemistry. msu.edu Its application in the context of this compound research is primarily focused on two key areas: the real-time monitoring of its synthesis and the preliminary assessment of the crude product's purity before more rigorous purification and characterization methods are employed. libretexts.org

Reaction Monitoring

The synthesis of this compound, commonly achieved via the Darzens condensation, involves the reaction of a ketone (e.g., Acetophenone) with an α-halo ester (e.g., Methyl 2-chloropropanoate) in the presence of a base. mychemblog.comwikipedia.org TLC is an ideal method to track the progress of this transformation. libretexts.org

The process involves spotting a TLC plate, typically a silica gel 60 F254 plate, with the starting materials and aliquots of the reaction mixture at various time intervals. mdpi.com A standard procedure utilizes a three-lane spotting system on a single plate to provide a clear comparison:

Lane 1 (Reference): A spot of the limiting reactant (e.g., Acetophenone).

Lane 2 (Co-spot): A spot of the limiting reactant with a spot of the reaction mixture applied directly on top. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture. rochester.edu

Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction vessel. libretexts.org

The plate is then developed in a chamber containing an appropriate mobile phase. For glycidic esters like this compound, a non-polar solvent system is typically effective. A common mobile phase consists of a mixture of petroleum ether and ethyl acetate, often in a high ratio of the non-polar component to the polar component, such as 10:1 (v/v). mdpi.com

As the reaction proceeds, TLC plates developed at sequential time points will show a gradual decrease in the intensity of the starting material spot (Acetophenone) and the concurrent appearance of a new spot corresponding to the product, this compound. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Based on the general principles of chromatography on silica gel, the polarity of the compounds determines their retention factor (Rf). wisc.edu Acetophenone (B1666503) is less polar than the resulting glycidic ester. Therefore, Acetophenone will travel further up the plate, exhibiting a higher Rf value, while the more polar product, this compound, will have a lower Rf value.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Function | Mobile Phase (Petroleum Ether:Ethyl Acetate, 10:1) | Expected Rf Value |

| Acetophenone | Starting Material | 10:1 (v/v) | ~ 0.55 |

| This compound | Product | 10:1 (v/v) | ~ 0.40 |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate quality.

Preliminary Purity Assessment

After the reaction is deemed complete, TLC serves as a preliminary method to assess the purity of the crude product. A single spot on the TLC plate corresponding to the expected Rf of the product suggests a relatively pure compound. Conversely, the presence of multiple spots indicates impurities, which may include unreacted starting materials, byproducts, or decomposition products. msu.edu

Visualization Techniques

Visualization of the separated spots on the TLC plate is a critical step. Since this compound contains a phenyl group, it is UV-active. silicycle.com

UV Light (Non-destructive): The most common initial visualization method is exposing the plate to short-wave ultraviolet (UV) light (254 nm). libretexts.org On a TLC plate containing a fluorescent indicator (designated as F254), compounds that absorb UV light will appear as dark spots against a glowing green background. silicycle.com This method is non-destructive, allowing for further analysis or visualization techniques to be performed on the same plate. libretexts.org

Chemical Stains (Destructive): Following UV visualization, a chemical stain can be used for confirmation or to visualize UV-inactive impurities. The plate is dipped into or sprayed with a staining reagent, followed by gentle heating to develop the spots. youtube.com

Potassium Permanganate (KMnO₄) Stain: This stain is a general-purpose oxidizing agent. It reacts with compounds that can be oxidized, such as aldehydes (a potential impurity from side reactions) or alcohols (potential hydrolysis byproducts), appearing as yellow-brown spots on a purple background. The epoxide ring in the glycidate may also be susceptible to oxidation under these conditions.

Anisaldehyde or Vanillin Stains: These are also general-purpose stains that react with various functional groups to produce colored spots, which can be useful in differentiating between compounds with similar Rf values. libretexts.org

Table 2: Common TLC Visualization Methods for this compound Analysis

| Method | Type | Principle | Observation for Product |

| UV Light (254 nm) | Non-destructive | Quenching of fluorescence by UV-absorbing compounds (e.g., aromatic rings). libretexts.org | Dark spot against a fluorescent green background. |

| Potassium Permanganate Stain | Destructive | Oxidation of functional groups. | Yellow-brown spot on a purple background. |

| p-Anisaldehyde Stain | Destructive | Condensation reaction with various functional groups. libretexts.org | Colored spot (color varies) on a pale background. |

Future Research Directions and Emerging Methodologies in Methyl 2 Methyl 3 Phenylglycidate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The Darzens reaction, a classical method for synthesizing glycidic esters like methyl-2-methyl-3-phenylglycidate, is a primary area for innovation in catalysis. unacademy.com While traditionally reliant on stoichiometric amounts of strong bases, modern research is shifting towards catalytic approaches to improve efficiency and reduce waste. clockss.org

Future advancements are expected in the following areas:

Phase-Transfer Catalysis (PTC): The use of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, has shown promise in asymmetric Darzens reactions. austinpublishinggroup.comrsc.org These catalysts facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and enabling stereocontrol. Further development of more robust and tunable PTCs is an active area of research.

Organocatalysis: Metal-free organocatalysts are gaining traction due to their low toxicity and environmental impact. Proline-based chiral organocatalysts and cyclopropenimine superbases have been shown to effectively catalyze asymmetric Darzens reactions with high yields and enantioselectivities. mdpi.comrsc.org Research will likely focus on designing new organocatalysts with even greater activity and selectivity.

Lewis Acid Catalysis: Lewis acids, such as magnesium bromide, can catalyze the Darzens reaction under mild conditions. clockss.org The development of chiral Lewis acid catalysts, like chiral boron-Lewis acid complexes, is a promising avenue for achieving high enantioselectivity in the synthesis of glycidic esters. researchgate.net

These novel catalytic systems aim to provide more sustainable and efficient routes to this compound and its analogs, with a strong emphasis on controlling the stereochemical outcome of the reaction.

| Catalyst Type | Example | Key Advantages | Research Focus |

| Phase-Transfer Catalysts | Cinchona alkaloid derivatives austinpublishinggroup.com | High yield, good enantioselectivity | Development of more stable and tunable catalysts |

| Organocatalysts | Proline-based catalysts rsc.org | Metal-free, low toxicity, high enantioselectivity | Design of new catalysts with enhanced activity |

| Lewis Acid Catalysts | Magnesium Bromide clockss.org | Mild reaction conditions, good yields | Development of chiral Lewis acids for asymmetric synthesis |

Exploration of New Biocatalytic Pathways and Enzyme Engineering for Glycidate Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the synthesis and transformation of glycidic esters is a rapidly growing field of research.

Key research directions include:

Enzymatic Epoxidation: Unspecific peroxygenases (UPOs) have demonstrated the ability to selectively epoxidize terminal alkenes, a potential pathway for the synthesis of the epoxide ring in glycidic esters. mdpi.com Future work will likely involve engineering these enzymes for improved stability and substrate scope.

Enzymatic Resolution: The kinetic resolution of racemic glycidic esters using enzymes like lipases and epoxide hydrolases is a well-established method for obtaining enantiomerically pure compounds. nih.govgoogle.comgoogle.com Research is ongoing to discover new enzymes with higher selectivity and to optimize reaction conditions, for instance through the use of immobilized enzymes. nih.gov

Novel Enzyme Discovery: The discovery of new enzymes capable of performing unique transformations on the glycidic ester scaffold is a key area of interest. For example, enzymes that can catalyze cationic epoxide rearrangements open up new possibilities for creating complex molecular architectures. nih.gov

Enzyme engineering, through techniques like directed evolution and rational design, will be instrumental in tailoring enzymes for specific transformations of this compound, leading to the efficient production of valuable chiral building blocks.

| Biocatalytic Approach | Enzyme Class | Application | Future Research |

| Enzymatic Epoxidation | Unspecific Peroxygenases (UPOs) mdpi.com | Synthesis of the epoxide ring | Enzyme engineering for improved stability and substrate specificity |

| Enzymatic Resolution | Lipases, Epoxide Hydrolases nih.govgoogle.com | Separation of enantiomers | Discovery of new enzymes, optimization of immobilization techniques |

| Novel Transformations | Brønsted acid enzymes nih.gov | Cationic epoxide rearrangements | Exploration of new enzymatic reactions for glycidate esters |

Advanced Stereocontrol Strategies for Accessing Underexplored Stereoisomers

The biological activity of molecules is often dependent on their three-dimensional structure. Therefore, the ability to selectively synthesize all possible stereoisomers of this compound is of significant interest.

Future research in this area will likely focus on:

Asymmetric Darzens Reaction: As mentioned previously, the development of highly enantioselective and diastereoselective versions of the Darzens reaction is a major goal. rsc.orgrsc.org This will allow for the direct synthesis of specific stereoisomers from simple starting materials.

Dynamic Kinetic Resolution (DKR): DKR combines the kinetic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Developing DKR processes for glycidic esters and their precursors is a promising strategy for efficient stereoselective synthesis. nih.gov

Stereoselective Ring Opening: The epoxide ring of this compound can be opened with various nucleophiles. Controlling the stereochemistry of this ring-opening reaction is crucial for the synthesis of downstream products with defined stereocenters. youtube.comyoutube.comacs.org Research into new stereoselective ring-opening methodologies will continue to be important.

The development of these advanced stereocontrol strategies will provide access to a wider range of stereochemically pure compounds derived from this compound, enabling a more thorough investigation of their properties and potential applications.

Expansion of Synthetic Utility in Diversified Chemical Spaces and Material Science

This compound is a valuable building block in organic synthesis, and its utility is expected to expand into new areas, including material science. rsc.orgyoutube.com

Emerging areas of application include:

Functionalized Polymers: The epoxide group of glycidyl (B131873) esters can be used to create functionalized polymers. capes.gov.br For example, glycidyl methacrylate, a related compound, is used in the synthesis of polymers for coatings and other industrial applications. ijarsct.co.in Research into the polymerization of this compound and its derivatives could lead to new materials with unique properties.

Surface Modification: Epoxide-functionalized surfaces are used for the immobilization of biomolecules and in the development of advanced materials. researchgate.netacs.org The reactivity of the epoxide ring makes it an ideal anchor for attaching molecules to a variety of substrates.

Development of Novel Scaffolds: The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of complex molecular scaffolds for use in medicinal chemistry and drug discovery. Its conversion to other intermediates is a key step in the synthesis of various pharmaceutical substances. nih.gov

The exploration of this compound in these new contexts will be driven by the need for advanced materials and novel molecular structures with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-2-methyl-3-phenylglycidate, and what catalysts are typically employed?

- Methodological Answer : The compound is synthesized via glycidic ester condensation, often using Knoevenagel or Claisen-Schmidt reactions. Catalysts such as potassium tert-butoxide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are common. Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 0–25°C) must be tightly controlled to avoid side reactions. Purity is typically validated using HPLC (>95% by area normalization) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR in CDCl identify key signals: methyl ester (δ ~3.7 ppm), epoxy protons (δ ~3.1–3.5 ppm), and aromatic protons (δ ~7.2–7.5 ppm).

- GC-MS : Electron ionization (70 eV) with a DB-5MS column (30 m × 0.25 mm) confirms molecular ion [M] at m/z 192.21 and fragmentation patterns (e.g., loss of COOCH group).

- IR : Strong carbonyl stretch at ~1740 cm (ester C=O) and epoxy ring vibrations at ~1250 cm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods with scrubbers to manage volatile intermediates.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation with Ti(OiPr) and tartrate-derived ligands for asymmetric induction.

- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers.

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer.

- Validation : Polarimetry ([α] at 20°C) and X-ray crystallography confirm absolute configuration .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) across studies?

- Methodological Answer :

- Cross-Validation : Compare data from ≥3 independent sources (e.g., CAS 80532-66-7 in ChemScene, Kanto Reagents, and peer-reviewed journals).

- Standardized Conditions : Replicate experiments under identical conditions (e.g., DSC for melting points at 5°C/min heating rate).

- Advanced Analytics : Use high-field NMR (600 MHz) to resolve overlapping signals and 2D techniques (COSY, HSQC) for structural elucidation .

Q. What decomposition products form under varying thermal or hydrolytic conditions, and how are they analyzed?

- Methodological Answer :

- Hydrolysis : In acidic conditions (pH <3), the epoxy ring opens to form 2-methyl-3-phenylglyceric acid. In basic conditions (pH >10), ester cleavage yields 2-methyl-3-phenylglycidic acid.

- Thermal Degradation : TGA-MS (10°C/min to 300°C) identifies volatile fragments (e.g., phenylacetaldehyde at m/z 120).

- Mitigation : Stabilize with antioxidants (e.g., BHT at 0.1% w/w) and avoid prolonged exposure to light/moisture .

Methodological Guidance for Reproducibility

- Experimental Design : Follow protocols in for detailed method reporting (e.g., solvent batches, catalyst activation steps).

- Data Contradictions : Use and to address purity discrepancies via triplicate runs and orthogonal validation (e.g., NMR + LC-MS).

- Advanced Applications : Explore computational modeling (Gaussian DFT at B3LYP/6-311+G(d,p)) to predict reactivity and optimize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.